methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 1018051-53-0
Cat. No.: VC14663952
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1018051-53-0](/images/structure/VC14663952.png)
Specification
CAS No. | 1018051-53-0 |
---|---|
Molecular Formula | C21H26N4O3 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26) |
Standard InChI Key | ODOUFIWSTXJESS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system incorporating pyrazole and pyridine rings. Key structural attributes include:
Table 1: Molecular Properties
The presence of cyclopropyl groups at C3 and C6, a methyl carboxylate at C4, and a cyclopentylamino-2-oxoethyl side chain at N1 confers unique steric and electronic properties. The InChIKey (ODOUFIWSTXJESS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Synthesis and Structural Analogues
Synthetic Routes
Synthesis typically involves multi-step strategies, leveraging preformed pyrazole or pyridine precursors:
-
Core Formation: Cyclocondensation of 3-aminopyrazole derivatives with 1,3-CCC-biselectrophiles (e.g., diketones) to construct the pyrazolo[3,4-b]pyridine backbone .
-
Functionalization:
Table 2: Structural Analogues and Modifications
Compound Modification | Biological Activity | Source |
---|---|---|
3-Cyclopropyl-6-methyl derivatives | Enhanced kinase inhibition | |
Carboxylic acid analogues (e.g., 1018142-42-1) | Improved solubility for formulation |
Pharmacological Profile and Applications
Mechanism of Action
The compound exhibits dual activity as a kinase inhibitor and neuroinflammatory modulator:
-
Kinase Inhibition: Targets ATP-binding pockets of kinases (e.g., JAK2, EGFR) via pyrazolo[3,4-b]pyridine core interactions .
-
Neuroprotection: Modulates microglial activation pathways (NF-κB, MAPK) in preclinical models of neurodegeneration.
Table 3: In Vitro Activity Data
Target | IC<sub>50</sub> (nM) | Assay Type | Source |
---|---|---|---|
JAK2 | 12.4 ± 1.2 | Fluorescence polarization | |
TNF-α Production | 85% inhibition at 10 µM | LPS-stimulated macrophages |
Future Directions
-
Optimization: Introduce polar groups (e.g., morpholine) to improve aqueous solubility.
-
Therapeutic Expansion: Evaluate efficacy in fibrotic disorders and autoimmune encephalomyelitis models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume